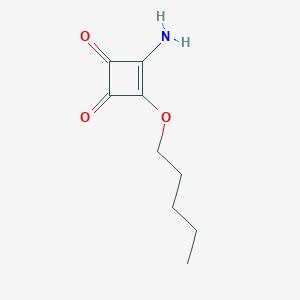
Cyclopentene, 3-(2-iodoethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentene, 3-(2-iodoethyl)- is an organic compound that belongs to the class of cycloalkenes It is characterized by a cyclopentene ring with an iodoethyl substituent at the third position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentene, 3-(2-iodoethyl)- can be achieved through several methods. One common approach involves the reaction of cyclopentene with an iodoethyl reagent under specific conditions. For example, the reaction can be carried out using iodine and ethylene in the presence of a catalyst such as palladium or platinum. The reaction typically requires a controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of Cyclopentene, 3-(2-iodoethyl)- may involve large-scale synthesis using similar methods as described above. The process would be optimized for efficiency and yield, with considerations for cost-effectiveness and safety. Industrial reactors and continuous flow systems may be employed to facilitate the production of this compound on a larger scale.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopentene, 3-(2-iodoethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the iodoethyl group to other functional groups such as ethyl or hydroxyl groups.
Substitution: The iodoethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3), potassium cyanide (KCN), or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides, alcohols, or ketones.
Reduction: Ethyl or hydroxyl derivatives.
Substitution: Azides, nitriles, or thiol derivatives.
Applications De Recherche Scientifique
Cyclopentene, 3-(2-iodoethyl)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and cyclic structures.
Biology: The compound can be used in the study of biological pathways and mechanisms, especially those involving halogenated compounds.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Cyclopentene, 3-(2-iodoethyl)- involves its interaction with various molecular targets and pathways. The iodoethyl group can participate in nucleophilic substitution reactions, leading to the formation of new bonds and functional groups. The cyclopentene ring provides a stable framework that can undergo various transformations, making it a versatile intermediate in chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentene: A simple cycloalkene without the iodoethyl substituent.
Cyclopentane: A saturated cyclic hydrocarbon with similar ring structure but lacking the double bond and iodoethyl group.
3-(2-Bromoethyl)cyclopentene: A brominated analog with similar reactivity but different halogen.
Uniqueness
Cyclopentene, 3-(2-iodoethyl)- is unique due to the presence of the iodoethyl group, which imparts distinct reactivity and chemical properties. The iodine atom is larger and more polarizable than other halogens, leading to different reaction pathways and products. This makes the compound valuable in specific synthetic applications where such properties are desired.
Propriétés
Numéro CAS |
161403-35-6 |
|---|---|
Formule moléculaire |
C7H11I |
Poids moléculaire |
222.07 g/mol |
Nom IUPAC |
3-(2-iodoethyl)cyclopentene |
InChI |
InChI=1S/C7H11I/c8-6-5-7-3-1-2-4-7/h1,3,7H,2,4-6H2 |
Clé InChI |
GNCQHSYFYQYNCT-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C=C1)CCI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl(dimethyl)[4-(1-phenylethenyl)phenoxy]silane](/img/structure/B14281175.png)



![{[4-(Acetyloxy)phenyl]methyl}(triphenyl)phosphanium bromide](/img/structure/B14281195.png)



![{[(2-Bromoethyl)carbamoyl]sulfanyl}acetic acid](/img/structure/B14281223.png)
![1,2-Ethanediamine, N,N-dimethyl-N'-[1-(3-pyridinyl)ethyl]-](/img/structure/B14281229.png)

![4-[(E)-(8-Aminoquinolin-5-yl)diazenyl]benzoic acid](/img/structure/B14281248.png)

